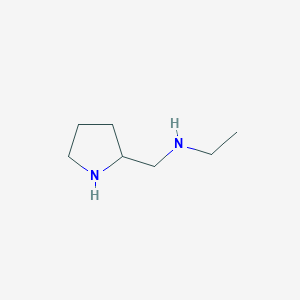

N-(pyrrolidin-2-ylméthyl)éthanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(pyrrolidin-2-ylmethyl)ethanamine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a versatile scaffold for drug development .

Applications De Recherche Scientifique

N-(pyrrolidin-2-ylmethyl)ethanamine has diverse applications in scientific research:

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ethyl-pyrrolidin-2-ylmethyl-amine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which provides regio- and stereoselectivity . Another approach involves the ring contraction and deformylative functionalization of piperidine derivatives .

Industrial Production Methods: Industrial production of ethyl-pyrrolidin-2-ylmethyl-amine often employs cost-effective and scalable methods. The use of simple cyclic amines as substrates, along with air-stable and low-cost copper salts as promoters, and non-toxic oxidants like Oxone, makes this approach attractive for large-scale synthesis .

Analyse Des Réactions Chimiques

Types of Reactions: N-(pyrrolidin-2-ylmethyl)ethanamine undergoes various chemical reactions, including:

Oxidation: Conversion to pyrrolidin-2-ones through oxidation processes.

Reduction: Reduction reactions to form different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions on the pyrrolidine ring.

Common Reagents and Conditions:

Oxidation: Oxone and copper salts are commonly used oxidants.

Reduction: Hydrogenation using palladium or platinum catalysts.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products:

Oxidation: Pyrrolidin-2-ones.

Reduction: Various amine derivatives.

Substitution: Halogenated pyrrolidine derivatives.

Mécanisme D'action

The mechanism of action of ethyl-pyrrolidin-2-ylmethyl-amine involves its interaction with specific molecular targets. For instance, docking analyses suggest binding to the podophyllotoxin pocket of gamma tubulin, which may underlie its anticancer activity . The compound’s versatility is attributed to its ability to interact with various proteins and enzymes, influencing different biological pathways .

Comparaison Avec Des Composés Similaires

Pyrrolidin-2-one: A five-membered lactam with significant biological activities.

Pyrrolidin-2,5-dione: Another pyrrolidine derivative with diverse functional properties.

Prolinol: A derivative of pyrrolidine with notable stereochemical features.

Uniqueness: N-(pyrrolidin-2-ylmethyl)ethanamine stands out due to its unique structural features, such as the ethyl group and the pyrrolidine ring, which contribute to its distinct biological profile and synthetic versatility .

Activité Biologique

N-(pyrrolidin-2-ylmethyl)ethanamine, also known as N-ethyl-N-(pyrrolidin-2-ylmethyl)ethanamine dihydrochloride, is a compound with growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and implications in pharmacology, supported by relevant studies and data.

Chemical Structure and Properties

N-(pyrrolidin-2-ylmethyl)ethanamine features a pyrrolidine ring that may influence its interaction with various biological targets. Its molecular formula is C9H20N2, and it exhibits high solubility in water, which is advantageous for pharmacological applications.

Biological Activity Overview

Research into the biological activity of N-(pyrrolidin-2-ylmethyl)ethanamine is limited but suggests potential interactions with neurotransmitter systems. The pyrrolidine component indicates possible effects on dopaminergic and serotonergic pathways, which may be relevant for treating neurological disorders or enhancing cognitive functions.

Potential Pharmacological Effects

- Neurotransmitter Interaction : Compounds with similar structures have been shown to interact with neurotransmitter receptors, potentially modulating mood and cognitive functions.

- Antimicrobial Activity : Some derivatives of pyrrolidine have demonstrated antibacterial properties against various pathogens, suggesting that N-(pyrrolidin-2-ylmethyl)ethanamine could exhibit similar effects .

- Cognitive Enhancement : Preliminary studies indicate that compounds related to N-(pyrrolidin-2-ylmethyl)ethanamine may enhance cognitive performance through their action on neurotransmitter systems.

Synthesis

The synthesis of N-(pyrrolidin-2-ylmethyl)ethanamine typically involves the reaction of pyrrolidine derivatives with appropriate alkylating agents. The synthetic pathway can be optimized for yield and purity depending on the desired application.

Case Study 1: Neuropharmacological Effects

A study investigated the effects of pyrrolidine derivatives on cognitive function in animal models. The results indicated that these compounds could enhance learning and memory processes, likely through modulation of serotonin receptors.

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antibacterial properties of pyrrolidine-based compounds. The study found that certain derivatives exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium, highlighting the potential of N-(pyrrolidin-2-ylmethyl)ethanamine in developing new antimicrobial agents .

Data Table: Biological Activities of Pyrrolidine Derivatives

Propriétés

IUPAC Name |

N-(pyrrolidin-2-ylmethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-2-8-6-7-4-3-5-9-7/h7-9H,2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPMBVAAVPXDKI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1CCCN1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40562879 |

Source

|

| Record name | N-[(Pyrrolidin-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129231-12-5 |

Source

|

| Record name | N-[(Pyrrolidin-2-yl)methyl]ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40562879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.